
Benzyl Silodosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Silodosin: is a derivative of Silodosin, an alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate, bladder base, and bladder neck . This binding results in the relaxation of smooth muscle in these areas, thereby improving urinary symptoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common method involves the reaction between a fragment containing an indoline structure and another fragment containing a phenoxyethylamine structure . The process typically includes steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .
Industrial Production Methods: Industrial production of Silodosin focuses on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. Methods have been developed to achieve high optical purity (up to 99.9% enantiomeric excess) through the separation of enantiomers in a racemic mixture . These methods are designed to be scalable and safe for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl Silodosin, like other alkylbenzenes, undergoes various chemical reactions, including:
Substitution: Benzylic halides can undergo nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Benzyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl Silodosin is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity at the benzylic position makes it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicine, Silodosin is used to treat lower urinary tract symptoms associated with benign prostatic hyperplasia. It has shown efficacy in improving urinary flow and reducing symptoms such as difficulty urinating and urinary frequency .
Industry: In the pharmaceutical industry, Silodosin is formulated into oral capsules for therapeutic use.
Wirkmechanismus
Silodosin exerts its effects by selectively blocking alpha-1A adrenergic receptors, which are primarily located in the prostate, bladder base, and bladder neck . By inhibiting these receptors, Silodosin promotes the relaxation of smooth muscle in these areas, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, Silodosin targets afferent nerves in the bladder, helping to relieve bladder overactivity and storage symptoms .
Vergleich Mit ähnlichen Verbindungen
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Finasteride: A 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Uniqueness: Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which accounts for approximately 75% of alpha-1 receptors in the prostate . This selectivity results in fewer cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists .
Eigenschaften
CAS-Nummer |
175870-40-3 |
|---|---|
Molekularformel |
C32H38F3N3O4 |
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1 |
InChI-Schlüssel |
SWXREGRXRIZTPZ-HSZRJFAPSA-N |
Isomerische SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
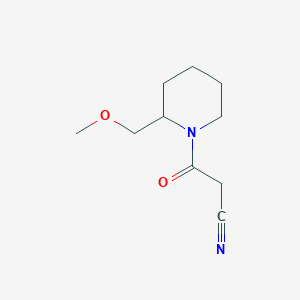
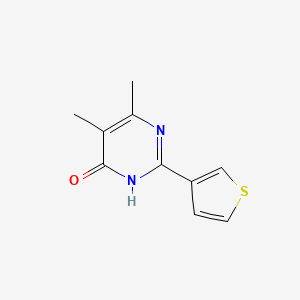
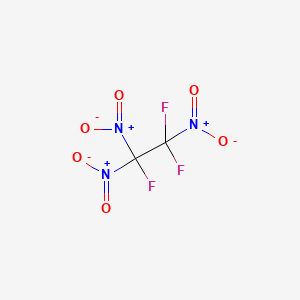
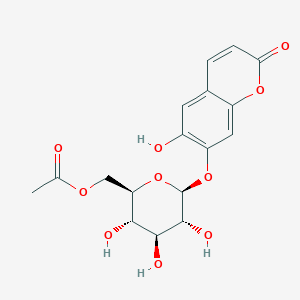
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
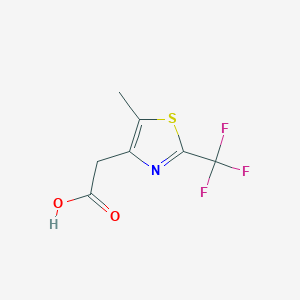
amino}butanoic acid](/img/structure/B13433266.png)

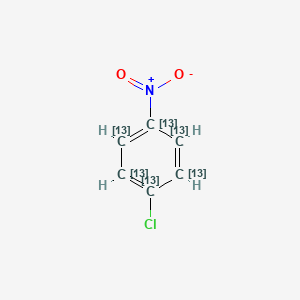
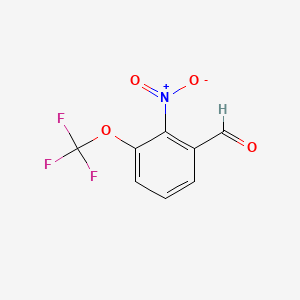
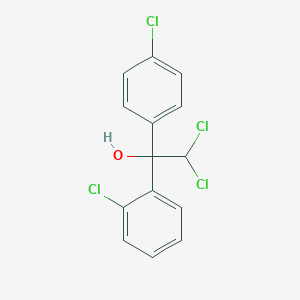

![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)
